GPR41 agonist-1
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Overview
Description
Preparation Methods
The synthesis of GPR41 agonist-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
GPR41 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GPR41 agonist-1 has several scientific research applications, including:
Chemistry: It is used to study the activation and signaling pathways of GPR41, which is important for understanding the receptor’s role in metabolic processes.
Biology: It is used to investigate the effects of GPR41 activation on cellular functions and metabolic pathways.
Medicine: It is used in research related to insulin-related diseases, such as diabetes, to explore potential therapeutic applications.
Industry: It is used in the development of new drugs targeting GPR41 for the treatment of metabolic disorders
Mechanism of Action
GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G protein-coupled receptor. Upon activation, GPR41 initiates a signaling cascade involving the activation of G proteins, which in turn activate various downstream signaling pathways. These pathways include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, and the mitogen-activated protein kinase pathway, which regulates gene expression and cellular responses .
Comparison with Similar Compounds
GPR41 agonist-1 is similar to other G protein-coupled receptor agonists, such as those targeting GPR43 and GPR120. it is unique in its high specificity and potency for GPR41. Similar compounds include:
GPR43 agonists: These compounds also activate G protein-coupled receptors but have different specificity and potency profiles.
GPR120 agonists: These compounds target a different receptor but share similar mechanisms of action in terms of activating G protein-coupled signaling pathways
This compound stands out due to its specific activation of GPR41, making it a valuable tool for studying the receptor’s role in metabolic processes and its potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |
InChI Key |
UWQXWOJVNASZLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origin of Product |
United States |
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